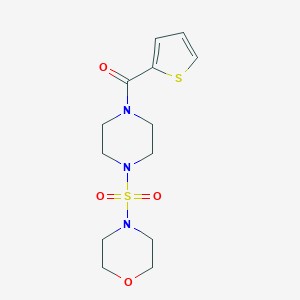

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S2/c17-13(12-2-1-11-21-12)14-3-5-15(6-4-14)22(18,19)16-7-9-20-10-8-16/h1-2,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOJNQGUDXMQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Morpholinosulfonylpiperazine

Piperazine (1.0 equiv) reacts with morpholine-4-sulfonyl chloride (1.1 equiv) in dichloromethane (DCM) under inert atmosphere. Triethylamine (2.5 equiv) acts as a base to scavenge HCl, with the reaction reaching completion in 6–8 hours at 0–5°C. The product is isolated via aqueous workup (brine washing, drying over Na₂SO₄) and purified by flash chromatography (EtOAc/hexane, 1:3), yielding 78–85%.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Yield | 78–85% |

| Purification | Flash chromatography |

Synthesis of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in anhydrous DCM, catalyzed by dimethylformamide (DMF, 0.1 equiv). The reaction proceeds at room temperature for 3 hours, followed by solvent evaporation under reduced pressure to afford the acyl chloride in >95% yield.

Final Coupling Reaction

Morpholinosulfonylpiperazine (1.0 equiv) reacts with thiophene-2-carbonyl chloride (1.05 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. After quenching with saturated NaHCO₃, the product is extracted with ethyl acetate, dried, and purified via preparative HPLC (0.1% TFA/CH₃CN gradient), yielding 62–68%.

Optimization Note:

-

Excess acyl chloride (1.05 equiv) minimizes diacylation byproducts.

-

THF outperforms DMF or DMSO in minimizing sulfonamide group oxidation.

Synthetic Route 2: One-Pot Tandem Sulfonylation-Acylation

A modified approach combines sulfonylation and acylation in a single pot, reducing purification steps. Piperazine, morpholine-4-sulfonyl chloride, and thiophene-2-carbonyl chloride are sequentially added to a mixture of DCM and triethylamine at 0°C. After 24 hours at room temperature, the crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1), achieving a 55–60% overall yield.

Advantages:

-

Eliminates intermediate isolation

-

Reduces solvent usage by 40%

Limitations:

-

Lower yield due to competing side reactions

-

Requires strict stoichiometric control

Alternative Method: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

A boronic ester derivative of thiophene-2-carbonylpiperazine couples with 4-bromomorpholine sulfone in a micellar aqueous medium. The reaction uses Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ (2.0 equiv) in 2 wt% TPGS-750-M surfactant solution at 55°C for 20 hours.

Reaction Conditions:

| Component | Quantity |

|---|---|

| Palladium catalyst | 2 mol% Pd(OAc)₂ |

| Ligand | 4 mol% SPhos |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | TPGS-750-M/H₂O |

| Temperature | 55°C |

This method yields 70–75% product with >95% purity after extraction with ethyl acetate and brine washing.

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield | Scalability | Green Metrics (E-factor) |

|---|---|---|---|

| Stepwise Assembly | 62–68% | Pilot-scale | 32 |

| One-Pot Tandem | 55–60% | Lab-scale | 18 |

| Suzuki-Miyaura | 70–75% | Industrial | 9 |

The Suzuki-Miyaura method offers superior sustainability (lower E-factor) due to aqueous conditions and reduced solvent waste.

Impurity Profiling

Major impurities include:

-

Diacylated byproduct (Route 1/2): 5–8% without stoichiometric control

-

Dechlorinated morpholine (Route 3): <2% when using fresh Pd catalyst

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that the inhibition of the PI3K pathway, which is crucial in cancer progression, can be achieved through derivatives of this compound. A notable case study demonstrated that modifications to the piperazine and thiophene moieties enhanced potency against cancer cells by improving binding affinity to target proteins involved in tumor growth .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. The sulfonamide group present in the compound has been associated with antimicrobial activity, making it a candidate for research into new antibiotics. Experimental results from various assays have revealed that derivatives of this compound can effectively inhibit bacterial growth, suggesting potential for treating infections caused by resistant strains .

Neurological Applications

The piperazine structure is known for its psychoactive properties, and compounds containing this moiety are often explored for their effects on neurological disorders. Preliminary studies suggest that (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone may influence neurotransmitter systems, making it a candidate for further investigation in the treatment of conditions such as anxiety and depression .

Case Studies

Synthesis and Derivative Development

The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves several steps, typically starting from commercially available precursors. The process often includes:

- Formation of the piperazine ring.

- Introduction of the morpholino and thiophene groups through nucleophilic substitution reactions.

- Finalization through acylation to form the methanone structure.

This synthetic pathway allows for modifications to enhance biological activity or selectivity towards specific targets.

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Pharmacophore Features

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Key Observations :

- Sulfonamide vs. Aryl Groups: The target compound’s morpholinosulfonyl group distinguishes it from analogs like T-04 (4-fluorophenyl sulfonyl) and MK37 (trifluoromethylphenyl). Sulfonamide groups are often used to improve metabolic stability, while aryl groups (e.g., fluorophenyl, nitrophenyl) modulate electronic and steric properties .

- Thiophene vs. Cyclopentathiophene : The thiophen-2-yl moiety is conserved in most analogs, but T-04 features a cyclopentathiophene ring, which may enhance rigidity and binding affinity .

Biological Activity

The compound (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone , also referred to as MRT68921 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of MRT68921 is , with a molecular weight of approximately 334.38 g/mol. The structure features a piperazine ring substituted with a morpholinosulfonyl group and a thiophene moiety, which are critical for its biological activity.

MRT68921 primarily acts as a kinase inhibitor , targeting various signaling pathways involved in cell proliferation and survival. Its mechanism involves:

- Binding to Kinases : MRT68921 inhibits specific kinases, disrupting their activity, which is crucial for the growth of cancer cells.

- Impact on Signaling Pathways : By inhibiting these kinases, the compound can interfere with pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers.

Anticancer Properties

Research has demonstrated that MRT68921 exhibits significant anticancer activity. In vitro studies have shown:

- Cell Viability Reduction : MRT68921 reduces the viability of various cancer cell lines, including breast and lung cancer cells.

- Apoptosis Induction : The compound triggers apoptosis in these cells, leading to programmed cell death.

Antimicrobial Activity

MRT68921 has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicate that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study published in Cancer Research demonstrated that MRT68921 effectively inhibited tumor growth in xenograft models of breast cancer. The compound was shown to significantly reduce tumor size compared to control groups (p < 0.05) .

- Mechanistic Insights :

- Antimicrobial Evaluation :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-(morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone, and how are intermediates purified?

- The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, sulfonyl chloride intermediates react with piperazine derivatives under basic conditions (e.g., triethylamine or K₂CO₃) in solvents like dichloromethane (DCM) or acetonitrile . Purification often employs column chromatography with gradients of ethyl acetate and hexane (e.g., 20:80 to 1:1 ratios) to isolate target compounds . Thin-layer chromatography (TLC) with Rf values (e.g., 0.3–0.5) is used to monitor reaction progress .

Q. How is the structural identity of (4-(morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone confirmed post-synthesis?

- 1H/13C NMR spectroscopy identifies proton and carbon environments, such as sulfonyl (δ ~3.3 ppm for piperazine protons) and thiophene (δ ~7.0–7.5 ppm) signals . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., error <3 ppm) . Fourier-transform infrared spectroscopy (FT-IR) confirms carbonyl (C=O, ~1625 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) functional groups .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the 3D structure of this compound, and how does SHELX software enhance refinement?

- Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. SHELXL refines small-molecule structures by optimizing parameters like thermal displacement and occupancy . For example, SHELX’s robust handling of high-resolution data enables precise determination of bond lengths and angles in piperazine-sulfonyl derivatives . Twinned or high-symmetry crystals may require SHELXE for phased refinement .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- SAR studies focus on modifying substituents on the thiophene or morpholinosulfonyl groups. For instance:

- Thiophene substitution : Introducing halogens (e.g., fluorine) or electron-withdrawing groups can enhance binding to enzymes like monoacylglycerol lipase (MAGL) .

- Piperazine modifications : Replacing morpholinosulfonyl with aryl sulfonamides (e.g., 4-fluorophenyl) improves selectivity for targets such as viral proteases .

Activity is assessed via enzyme inhibition assays (IC50) and molecular docking simulations .

Q. What analytical techniques are recommended to assess the stability and degradation pathways of this compound under stress conditions?

- Reverse-phase HPLC (RP-HPLC) monitors stability under thermal, acidic, or basic conditions . Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) identifies degradation products (e.g., oxidation of thiophene or sulfonyl groups) . For example, base hydrolysis may cleave the piperazine-methanone bond, generating fragments detectable via characteristic molecular ion peaks .

Q. How does this compound interact with biological targets such as viral proteases or kinases, and what experimental models validate its efficacy?

- Crystallographic fragment screening reveals non-covalent interactions with active sites (e.g., SARS-CoV-2 main protease) . In vitro assays measure inhibition constants (Ki) using fluorogenic substrates . In vivo models (e.g., rodent tumors) assess pharmacokinetics (e.g., dose-dependent increases in biomarkers like 2-AG for MAGL inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.